Computed Lipophilicity Advantage Over the Des-Bromo Analog
The target compound displays a computed XLogP3 of 3.3, compared with 2.6 for 2‑(2‑methoxyphenyl)‑1H‑benzimidazole, the direct des‑bromo analogue [1]. This +0.7 log unit increase reflects the lipophilic contribution of the 6‑bromo substituent, consistent with Hansch π values for aromatic bromine.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 3.3 |
| Comparator Or Baseline | 2-(2-Methoxyphenyl)-1H-benzimidazole: 2.6 |
| Quantified Difference | ΔXLogP3 = +0.7 |
| Conditions | XLogP3 algorithm, PubChem and Chemsrc databases |
Why This Matters
Higher logP values are associated with enhanced membrane permeability and blood–brain barrier penetration, making this compound more suitable for CNS-targeted probe design.
- [1] PubChem. CID 64723529: 1H-Benzimidazole, 6-bromo-2-(2-methoxyphenyl)-. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1497473-33-2 (accessed 2026-04-28). View Source
